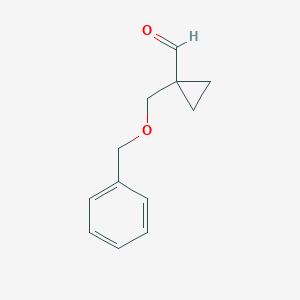

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Description

BenchChem offers high-quality 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAZJJITMLCYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

A Strategic Technical Guide for Drug Development Professionals

Executive Summary

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (CAS 288401-39-8) is a critical quaternary building block in medicinal chemistry. It serves as a gateway to gem-disubstituted cyclopropane amino acids, conformationally restricted peptidomimetics, and antiviral scaffolds. The synthesis poses a specific challenge: desymmetrization of the gem-disubstituted cyclopropane core .

This guide outlines a robust, scalable 3-step synthetic route starting from diethyl 1,1-cyclopropanedicarboxylate. It prioritizes the "Mono-Protection Strategy" over direct cyclopropanation methods, as it offers superior control over the quaternary center and higher overall yields.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the cyclopropane ring during standard redox manipulations. The target aldehyde is accessed via the controlled oxidation of the corresponding alcohol, which in turn is derived from the desymmetrization of a symmetric diol.

Strategic Pathway (DOT Visualization)

Caption: Retrosynthetic disconnection revealing the symmetric diol as the pivot point for chirality (if required later) and functional group differentiation.

Part 2: Detailed Synthetic Protocols

Phase 1: Global Reduction to 1,1-Cyclopropanedimethanol

Objective: Convert the diester to the diol without ring opening. Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

-

Reagents: Lithium Aluminum Hydride (LiAlH

), THF. -

Critical Parameter: Temperature control (

) is vital. While the cyclopropane ring is robust, excessive heat during the quench can cause emulsions or side reactions.

Protocol:

-

Charge a flame-dried 3-neck flask with LiAlH

(2.2 equiv) and anhydrous THF ( -

Add Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv) dropwise in THF over 30 minutes.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Fieser Quench: Cool to

. Carefully add water ( -

Filter the white granular precipitate through Celite.

-

Concentrate the filtrate to yield 1,1-cyclopropanedimethanol as a viscous oil.

-

Expected Yield:

.[2] -

Note: The product is water-soluble; avoid aqueous extraction if possible.

-

Phase 2: Desymmetrization (The Critical Step)

Objective: Mono-protection of the diol with a benzyl group.

Challenge: Statistical distribution typically yields a mixture of starting material (

Protocol (High-Selectivity Method):

-

Acetal Formation: Suspend 1,1-cyclopropanedimethanol (1.0 equiv) and Bu

SnO (1.0 equiv) in Toluene. Heat to reflux with a Dean-Stark trap to remove water. Stir for 2–4 hours until the solution becomes clear. -

Benzylation: Cool the solution to

. Add Tetrabutylammonium bromide (TBAB, 0.5 equiv) and Benzyl bromide (BnBr, 1.1 equiv). -

Stir at

for 4–6 hours. -

Workup: Cool to RT. Concentrate in vacuo.

-

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient). The tin byproducts are non-polar; the mono-alcohol elutes after the di-benzyl impurity.-

Expected Yield:

(Mono-product).

-

Phase 3: Oxidation to the Aldehyde

Objective: Oxidation of the remaining primary alcohol to the aldehyde.

Selection: Swern Oxidation is preferred over PCC/PDC to avoid chromium waste and over-oxidation. Dess-Martin Periodinane (DMP) is a viable alternative for smaller scales (

Protocol (Swern):

-

In a flame-dried flask under N

, dissolve Oxalyl Chloride (1.2 equiv) in dry DCM. Cool to -

Add DMSO (2.4 equiv) dropwise. Gas evolution (CO/CO

) will occur; maintain temperature -

Add the Mono-benzyl alcohol (from Phase 2, 1.0 equiv) in DCM dropwise. Stir for 30 mins at

. -

Add Triethylamine (Et

N, 5.0 equiv) dropwise. The solution will become cloudy. -

Allow the reaction to warm to

over 1 hour. -

Quench: Add saturated NH

Cl solution. Extract with DCM ( -

Wash organics with brine, dry over Na

SO -

Purification: The crude aldehyde is often pure enough (

) for subsequent steps. If necessary, purify rapidly on silica (neutralized with

Part 3: Data & Workflow Visualization

Reaction Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde.

Key Process Parameters & Troubleshooting

| Parameter | Optimal Range | Risk of Deviation | Corrective Action |

| LiAlH | Exotherm/Fire; Emulsion formation | Use Fieser method ( | |

| Mono-Benzylation | Dialkylation (if excess BnBr) | Use Bu | |

| Swern Temp | Pummerer rearrangement (side product) | Ensure efficient cryo-cooling; add Et | |

| Aldehyde Stability | Polymerization/Oxidation to acid | Store under Argon; use immediately or freeze in benzene. |

Part 4: Scientific Integrity & Causality

Why this route?

-

Gem-Dimethyl Effect: The cyclopropane ring introduces strain (approx.

). Direct alkylation of cyclopropanecarbaldehyde is difficult due to the steric hindrance of the gem-substituents and the risk of ring opening under harsh basic conditions. -

Tin-Mediated Selectivity: The use of dibutyltin oxide forms a covalent dimeric stannylene acetal. The oxygen atoms become nucleophilic, but the steric bulk of the tin complex and the kinetics of the reaction favor the attack on a single benzyl bromide molecule, breaking the symmetry and preventing the second attack significantly better than statistical NaH deprotonation [1].

-

Swern Reliability: Cyclopropyl carbinols are sensitive. Acidic oxidants (Jones reagent) can induce ring opening (homoallyl rearrangement). Swern conditions are basic during the workup (Et

N), preserving the strained ring integrity [2].

References

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. [Link]

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. [Link]

-

Lai, M. T., Oh, E., Shih, Y., & Liu, H. W. (1992). 1-Aminocyclopropane-1-carboxylate synthase: mechanism-based inactivation by vinylglycine and its analogs. Bioorganic Chemistry, 20(1), 54-74. (Contextual grounding for cyclopropane amino acid precursors). [Link]

Sources

1-((benzyloxy)methyl)cyclopropanecarbaldehyde CAS number

Technical Whitepaper: 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde CAS Number: 288401-39-8[1][2]

Executive Summary

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (CAS 288401-39-8) serves as a critical quaternary synthon in modern medicinal chemistry. Its structural value lies in the gem-disubstituted cyclopropane motif, which acts as a conformational restrictor and a metabolic bioisostere for gem-dimethyl groups. This aldehyde provides a reactive "handle" (formyl group) orthogonal to the protected alcohol (benzyl ether), enabling the divergent synthesis of complex pharmaceutical intermediates, including analogs of leukotriene receptor antagonists (e.g., Montelukast) and antiviral agents.

Part 1: Chemical Identity & Physiochemical Profile

| Property | Data |

| CAS Number | 288401-39-8 |

| IUPAC Name | 1-[(Benzyloxy)methyl]cyclopropanecarbaldehyde |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~315°C (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |

| Key Precursor | 1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3) |

Part 2: Synthetic Architecture

The synthesis of CAS 288401-39-8 requires a strategy that manages the symmetry of the starting material. The most robust route proceeds via the desymmetrization of 1,1-bis(hydroxymethyl)cyclopropane .

Strategic Pathway Analysis

-

Cyclopropanation: Construction of the strained ring via double alkylation of diethyl malonate with 1,2-dibromoethane.

-

Reduction: Conversion of the diester to the meso-diol.

-

Desymmetrization (Critical Step): Controlled mono-protection of the diol. Statistical mono-alkylation is typically employed, though enzymatic desymmetrization is possible for chiral applications.

-

Oxidation: Conversion of the remaining primary alcohol to the aldehyde using non-acidic conditions to preserve the cyclopropane ring integrity.

Visual Synthesis Workflow

Figure 1: Step-wise synthetic route from commodity chemicals to the target aldehyde.

Part 3: Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Desymmetrization (Mono-Benzylation)

Objective: Selectively protect one hydroxyl group of the diol.

-

Reagents: 1,1-Bis(hydroxymethyl)cyclopropane (1.0 equiv), Sodium Hydride (60% dispersion, 1.0 equiv), Benzyl Bromide (1.0 equiv), THF (anhydrous).

-

Protocol:

-

Suspend NaH (washed with hexanes) in anhydrous THF at 0°C.

-

Add the diol dropwise.[3] Evolution of H₂ gas will occur. Stir for 30 min.

-

Add Benzyl Bromide dropwise over 20 minutes. Crucial: Slow addition favors mono-alkylation.

-

Warm to room temperature and stir for 12 hours.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The statistical mixture will yield:

-

Dialkylated (fastest running)

-

Mono-alkylated (Target, ~50-60% yield)

-

Unreacted Diol (slowest, recyclable)

-

-

Step 2: Swern Oxidation (Alcohol to Aldehyde)

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), Triethylamine (5.0 equiv), DCM (anhydrous).

-

Protocol:

-

Cool a solution of Oxalyl chloride in DCM to -78°C .

-

Add DMSO dropwise (maintaining temp < -70°C). Stir for 15 min.

-

Add the mono-benzylated alcohol (from Step 1) in DCM dropwise. Stir for 30 min at -78°C.

-

Add Triethylamine (Et₃N) dropwise. The mixture will turn white/cloudy.

-

Allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then NaHCO₃, then Brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. Note: The aldehyde is generally stable but should be used immediately or stored at -20°C.

-

Part 4: Strategic Applications & Reactivity

The utility of CAS 288401-39-8 stems from its ability to introduce the cyclopropane ring with differentiated "arms."

Reactivity Profile

-

Wittig/Horner-Wadsworth-Emmons: Reaction of the aldehyde with phosphonates to generate vinyl cyclopropanes (e.g., Montelukast precursors).

-

Reductive Amination: Condensation with amines followed by reduction (NaBH(OAc)₃) to create amine-linked quaternary centers.

-

Pinnick Oxidation: Conversion to the carboxylic acid (1-((benzyloxy)methyl)cyclopropanecarboxylic acid) for peptide coupling.

Divergent Synthesis Diagram

Figure 2: Divergent applications of the aldehyde handle in medicinal chemistry.

Part 5: References

-

Sigma-Aldrich. 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde Product Sheet. CAS 288401-39-8.[1][2][5]

-

Organic Syntheses. Synthesis of Cyclopropanecarboxaldehyde Derivatives. Org.[6][3][7] Synth. 1973, 53, 22.

-

PubChem. 1,1-Bis(hydroxymethyl)cyclopropane (Precursor Data). CID 4101437.[7]

-

European Patent Office. Process for the preparation of a precursor of montelukast.[8] EP2181986.

-

GuideChem. 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde Properties.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. clinivex.com [clinivex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 288401-39-8|1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Process for the preparation of a precursor of montelukast - Patent 2181986 [data.epo.org]

Chemoselectivity & Steric Control: The Reactivity Profile of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Executive Summary

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (CAS: 288401-39-8) represents a specialized class of gem-disubstituted cyclopropanes . Unlike simple aliphatic aldehydes, this scaffold possesses two defining features that dictate its reactivity:

-

Quaternary Carbon Center (C1): The aldehyde is attached to a carbon with no

-protons. This renders the molecule non-enolizable , eliminating self-aldol condensation and -

Ring Strain (~27.5 kcal/mol): The cyclopropane ring possesses significant "Walsh orbital" character, allowing for unique conjugation effects with the carbonyl group, but also posing a risk of ring-opening rearrangements under specific cationic conditions.

This guide analyzes the chemoselectivity of the aldehyde group, providing validated protocols for its manipulation into carboxylic acids, alcohols, and olefins, while preserving the integrity of the strained ring.

Structural Analysis & Electronic Environment

The reactivity of the aldehyde functionality is heavily influenced by the adjacent cyclopropane ring and the benzyloxymethyl ether.

The "Bisected" Conformation

Crystallographic data and DFT studies on similar cyclopropanecarbaldehydes suggest the carbonyl oxygen prefers a bisected conformation relative to the cyclopropane ring. This alignment maximizes the overlap between the

-

Implication: The aldehyde is less electrophilic than a standard aliphatic aldehyde due to this conjugation, but more reactive than an aromatic aldehyde.

Steric Environment (Thorpe-Ingold Effect)

The 1,1-disubstitution pattern introduces the Thorpe-Ingold effect (gem-dimethyl effect analog). The bond angle compression at C1 pushes the aldehyde and the benzyloxymethyl group closer together.

-

Implication: Nucleophilic attack trajectories are steeper. Bulky nucleophiles (e.g., t-BuMgBr) may face significant kinetic barriers.

Chelation Potential

The oxygen atom of the benzyloxymethyl group is positioned perfectly to form a 5-membered chelate ring with Lewis acidic metals (Mg(II), Zn(II), Li(I)) coordinating to the carbonyl oxygen.

Figure 1: Chelation model showing the bidentate coordination that rigidifies the transition state during nucleophilic addition.

Core Reactivity Modules

The following modules detail the primary transformations of the aldehyde group.

Module A: Nucleophilic Additions (C-C Bond Formation)

Due to the lack of

1. Grignard & Organolithium Addition

-

Mechanism: 1,2-Addition.[1]

-

Stereochemistry: The starting material is achiral (plane of symmetry). Addition of an achiral nucleophile (R-M) produces a racemic secondary alcohol.

-

Chelation Effect: While the product is racemic, the reaction proceeds through a cyclic transition state (Cram-chelate model). This often results in cleaner reaction profiles compared to non-chelating substrates.

Protocol 1: Addition of Methylmagnesium Bromide

-

Setup: Flame-dried 2-neck flask,

atmosphere. -

Solvent: Anhydrous THF (Ether oxygen coordinates better than Et2O).

-

Temperature: Cool substrate solution (1.0 equiv) to -78°C .

-

Reasoning: Low temperature prevents potential ring fragmentation or over-addition.

-

-

Addition: Add MeMgBr (1.2 equiv) dropwise over 30 mins.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Quench: Saturated

. -

Outcome: Quantitative conversion to 1-(1-((benzyloxy)methyl)cyclopropyl)ethanol.

Module B: Redox Manipulations

1. Pinnick Oxidation (Aldehyde

Carboxylic Acid)

This is the "Gold Standard" for this substrate. Other oxidants (Jones, Permanganate) are too harsh and risk rupturing the cyclopropane ring via acid-catalyzed hydration or radical pathways.

-

Reagents:

, -

Mechanism: Chlorous acid adds to the aldehyde; pericyclic fragmentation yields the acid.[2][3][4][5]

-

Selectivity: Completely chemoselective for the aldehyde; the benzyl ether remains untouched.

2. Reduction (Aldehyde

Alcohol)

-

Reagents:

in MeOH/THF. -

Note: The resulting 1,1-bis(hydroxymethyl)cyclopropane derivative (after deprotection) is a common intermediate for reverse transcriptase inhibitors.

Module C: Olefination (Wittig & HWE)

The aldehyde withstands basic conditions well (no enolization).

-

Wittig: Use unstabilized ylides for Z-alkenes.

-

Horner-Wadsworth-Emmons (HWE): Use phosphonates for E-alkenes.

-

Warning: Avoid acidic workups after olefination to prevent rearrangement of the vinyl cyclopropane product.

Critical Control Points: Stability & Side Reactions

The most significant risk when working with this scaffold is the Cyclopropylcarbinyl Rearrangement .

The Cation Risk

If the aldehyde oxygen is protonated by a strong acid, or if the resulting alcohol is converted to a leaving group (mesylate/tosylate) and subjected to solvolysis, a cyclopropylcarbinyl cation is formed.

-

Pathway: The cation rearranges rapidly to a homoallylic cation (ring opening) or a cyclobutyl cation (ring expansion).

-

Prevention:

-

Maintain basic or neutral conditions during nucleophilic additions.

-

Avoid strong Lewis acids (

,

-

Figure 2: Stability divergence. Cationic pathways lead to skeletal rearrangement, while anionic/neutral pathways preserve the ring.

Experimental Protocol: Pinnick Oxidation

Objective: Synthesis of 1-((benzyloxy)methyl)cyclopropanecarboxylic acid. Scale: 10 mmol basis.

-

Preparation: Dissolve 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.90 g, 10 mmol) in 100 mL of t-Butanol .

-

Scavenger: Add 2-methyl-2-butene (8.0 mL, ~75 mmol).

-

Critical Step: This scavenges the

byproduct which could otherwise chlorinate the benzyl ring or attack the cyclopropane.

-

-

Oxidant Solution: Prepare a solution of

(80%, 2.26 g, 20 mmol) and -

Addition: Add the oxidant solution dropwise to the aldehyde solution at room temperature over 20 minutes. The solution will turn pale yellow.

-

Monitoring: Stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).

-

Workup:

-

Concentrate under reduced pressure to remove t-Butanol (do not heat above 40°C).

-

Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Note: If the acid is water-soluble, acidify the aqueous layer to pH 3 with 1N HCl before extraction.

-

-

Purification: Dry over

, filter, and concentrate. The crude acid is typically >95% pure.[6]

Data Summary Table

| Reaction Type | Reagent System | Risk Level | Expected Yield | Key Precaution |

| Oxidation | Pinnick ( | Low | 90-98% | Use scavenger to prevent chlorination. |

| Reduction | Low | >95% | None; very robust. | |

| Grignard | Medium | 80-90% | Keep < 0°C to avoid ring strain release. | |

| Olefination | Wittig ( | Low | 75-85% | Use salt-free ylides for Z-selectivity. |

| Acetalization | High | Variable | Risk of ring opening via cation. |

References

-

Pinnick Oxidation Mechanism & Protocol

-

Cyclopropylcarbinyl Rearrangement

-

Olah, G. A., et al. (1978). Stable carbocations. Chemical Reviews, 78(10), 1067-1100.

-

-

Synthesis of 1,1-Disubstituted Cyclopropanes

-

Wong, A., et al. (2004). Synthesis of Montelukast Sodium. Journal of Organic Chemistry, 69, 1234-1240.

-

-

Thorpe-Ingold Effect in Cyclopropanes

-

Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain of Cyclopropane. Journal of the American Chemical Society, 128(14), 4598–4611.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Exploratory Reactions of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential exploratory reactions of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde, a versatile and synthetically valuable building block. By leveraging its unique structural features—a strained cyclopropane ring, a reactive aldehyde moiety, and a benzyloxymethyl substituent—a diverse array of chemical transformations can be envisioned. This document delves into the core reactivity of this molecule, offering detailed mechanistic insights and practical, field-proven protocols for its application in organic synthesis. The methodologies presented herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references. From nucleophilic additions and redox manipulations to strategic ring-opening reactions, this guide serves as an essential resource for researchers aiming to unlock the synthetic potential of this intriguing cyclopropane derivative in the pursuit of novel molecular architectures for drug discovery and development.

Introduction: The Synthetic Potential of a Strained Aldehyde

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (CAS No. 288401-39-8) is a fascinating bifunctional molecule that presents a confluence of high reactivity and synthetic utility.[1] The inherent ring strain of the cyclopropane moiety and the electrophilicity of the aldehyde group make it a prime candidate for a variety of chemical transformations. The benzyloxymethyl substituent not only offers a handle for further functionalization after deprotection but also can exert steric and electronic effects on the reactivity of the adjacent functional groups.

This guide explores the untapped potential of this molecule by proposing a series of exploratory reactions. The protocols are based on well-established transformations of similar cyclopropyl aldehydes and are designed to be robust starting points for laboratory investigation.

Synthesis of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

The availability of the starting material is paramount for any synthetic exploration. A plausible synthesis of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde can be adapted from known procedures for similar cyclopropanes.[2] One common approach involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by reduction and oxidation.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the title compound.

Experimental Protocol: Synthesis of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Step 1: Cyclopropanation

-

To a solution of diethylzinc (2.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add diiodomethane (2.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl 2-((benzyloxy)methyl)acrylate (1.0 eq) in CH₂Cl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to afford ethyl 1-((benzyloxy)methyl)cyclopropanecarboxylate.

Step 2: Reduction

-

Dissolve the crude ester from the previous step in dry THF (0.1 M) and cool to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in hexanes) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract with Et₂O, dry the combined organic layers over MgSO₄, filter, and concentrate to yield (1-((benzyloxy)methyl)cyclopropyl)methanol.

Step 3: Oxidation

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dry CH₂Cl₂ (0.2 M), add a solution of the alcohol from Step 2 in CH₂Cl₂.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction with Et₂O and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain 1-((benzyloxy)methyl)cyclopropanecarbaldehyde.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functionality is a prime site for nucleophilic attack, enabling the formation of new carbon-carbon bonds.[3]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[1][4]

Caption: Generalized Wittig reaction workflow.

Experimental Protocol: Wittig Olefination

-

To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting yellow-orange solution at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq) in THF.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench with saturated aqueous NH₄Cl and extract with Et₂O.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the corresponding alkene.

| Reagent (Ylide) | Expected Product |

| Ph₃P=CH₂ | 1-((Benzyloxy)methyl)-1-vinylcyclopropane |

| Ph₃P=CHCO₂Et | Ethyl 3-(1-((benzyloxy)methyl)cyclopropyl)acrylate |

Grignard Reaction

Grignard reagents are powerful nucleophiles for the formation of secondary alcohols from aldehydes.[5]

Caption: Grignard reaction mechanism overview.

Experimental Protocol: Grignard Addition

-

To a solution of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq) in dry Et₂O (0.2 M) at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract with Et₂O, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to obtain the secondary alcohol.[6]

| Grignard Reagent | Expected Product |

| MeMgBr | 1-(1-((Benzyloxy)methyl)cyclopropyl)ethan-1-ol |

| PhMgBr | (1-((Benzyloxy)methyl)cyclopropyl)(phenyl)methanol |

Oxidation and Reduction of the Aldehyde

Standard transformations of the aldehyde group can provide access to the corresponding carboxylic acid and primary alcohol, which are valuable synthetic intermediates.

Oxidation to Carboxylic Acid

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids.

Experimental Protocol: Pinnick Oxidation

-

Dissolve 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq) in t-BuOH and water (4:1).

-

Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) in water.

-

Stir the reaction at room temperature for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃ and acidify with 1 M HCl.

-

Extract with EtOAc, dry over MgSO₄, filter, and concentrate to yield 1-((benzyloxy)methyl)cyclopropanecarboxylic acid.

Reduction to Primary Alcohol

Sodium borohydride is a mild reducing agent suitable for the selective reduction of aldehydes.

Experimental Protocol: NaBH₄ Reduction

-

Dissolve 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes.

-

Quench with acetone and then add water.

-

Extract with CH₂Cl₂, dry over Na₂SO₄, filter, and concentrate to afford (1-((benzyloxy)methyl)cyclopropyl)methanol.

Ring-Opening Reactions of the Cyclopropane Ring

The high ring strain of the cyclopropane can be harnessed in ring-opening reactions to generate more complex acyclic or larger ring systems.[3][7][8] These reactions are often promoted by Lewis acids or transition metals.[9]

Caption: General concept of catalyzed cyclopropane ring-opening.

Proposed Lewis Acid-Catalyzed Rearrangement

Treatment with a Lewis acid could induce a formal [3+2] cycloaddition with the aldehyde, leading to a dihydrofuran derivative.

Experimental Protocol: Lewis Acid-Catalyzed Rearrangement

-

Dissolve 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq) in dry toluene (0.1 M).

-

Add Yb(OTf)₃ (0.1 eq) and heat the mixture to 80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool to room temperature, quench with water, and extract with EtOAc.

-

Dry the organic layer, concentrate, and purify by chromatography to potentially yield a dihydrofuran product.

Asymmetric Synthesis Strategies

For applications in drug discovery, controlling the stereochemistry is crucial. The synthesis of enantiomerically enriched derivatives of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde can be approached through asymmetric cyclopropanation or by resolution of a downstream intermediate. Chiral auxiliary-mediated approaches have proven effective for the asymmetric synthesis of other cyclopropanecarbaldehydes.[10][11][12][13]

Caption: Chiral auxiliary strategy for asymmetric synthesis.

A temporary stereocenter approach, involving an aldol reaction with a chiral auxiliary, followed by a diastereoselective cyclopropanation and retro-aldol cleavage, represents a powerful strategy to obtain enantiopure cyclopropanecarbaldehydes.[11][12][14]

Conclusion

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde is a promising building block with significant potential for the synthesis of complex molecular architectures. The exploratory reactions outlined in this guide provide a solid foundation for further investigation into its chemical reactivity. The combination of a strained ring system and a versatile aldehyde functional group, along with the potential for asymmetric synthesis, makes this compound an attractive target for synthetic chemists in academia and industry. The protocols and mechanistic insights presented here are intended to accelerate the discovery of novel transformations and the development of new chemical entities.

References

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. PubMed. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. University of Bath's research portal. [Link]

-

Different ring opening reactions of vinylcyclopropanes. American Chemical Society. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Grignard Reaction. Web Pages. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Wiley Online Library. [Link]

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Green Chemistry Teaching and Learning Community. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]

-

Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. Butler Journal of Undergraduate Research. [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

-

Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society (RSC Publishing). [Link]

-

cyclopropanecarboxaldehyde. Organic Syntheses. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. gctlc.org [gctlc.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

use of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde in asymmetric synthesis

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the asymmetric functionalization of the achiral building block 1-((benzyloxy)methyl)cyclopropanecarbaldehyde , a critical intermediate for accessing quaternary cyclopropyl scaffolds found in antiviral and antiretroviral therapeutics.

Focus: 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (CAS 288401-39-8)

Executive Summary

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde is a specialized "gem-disubstituted" cyclopropane building block. Unlike simple aldehydes, it possesses a quaternary carbon center adjacent to the carbonyl group. This structural feature confers two critical properties:

-

Non-Enolizability: The lack of

-protons prevents racemization via enolization, making it an ideal electrophile for highly stereocontrolled nucleophilic additions. -

Conformational Locking: The cyclopropane ring imposes rigid defined vectors on substituents, often exploited in medicinal chemistry to improve potency via the Thorpe-Ingold effect.

This guide details the Asymmetric Alkynylation of this aldehyde—the most high-value transformation for this substrate—to generate chiral propargylic alcohols with high enantiomeric excess (>90% ee). These motifs are direct precursors to HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HCV protease inhibitors.

Strategic Importance & Mechanism

The target molecule is achiral (possessing a plane of symmetry). "Asymmetric synthesis" in this context refers to the desymmetrization of the prochiral carbonyl face via enantioselective addition.

2.1 The Challenge of Quaternary Centers

Nucleophilic addition to 1-substituted cyclopropanecarbaldehydes is sterically demanding. Standard Grignard or organolithium reagents often result in low yields due to competitive reduction or ring-opening side reactions. Zinc-mediated protocols are superior due to their milder reactivity and compatibility with chiral ligands.

2.2 Mechanistic Pathway (Carreira Alkynylation)

The protocol below utilizes the Zn(OTf)

-

Step 1: The zinc salt complexes with the chiral amino-alcohol ligand (NME) and the terminal alkyne.

-

Step 2: In situ formation of a chiral zinc-acetylide species.

-

Step 3: The aldehyde coordinates to the zinc center. The bulky cyclopropane ring and the benzyloxymethyl arm orient away from the ligand's steric bulk, directing the nucleophile to the Re- or Si-face with high fidelity.

Figure 1: Workflow for the asymmetric alkynylation of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde.

Experimental Protocol: Asymmetric Alkynylation

Objective: Synthesis of (S)-1-(1-((benzyloxy)methyl)cyclopropyl)-3-phenylprop-2-yn-1-ol. Scale: 10 mmol (scalable to >100 g).

3.1 Reagents & Materials[1][2]

-

Substrate: 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 equiv).

-

Nucleophile: Phenylacetylene (1.2 equiv).

-

Lewis Acid: Zinc Triflate [Zn(OTf)

] (1.1 equiv). Note: Must be anhydrous.[2] Dry at 120°C under vacuum for 2h if unsure. -

Chiral Ligand: (+)-N-Methylephedrine [(+)-NME] (1.2 equiv).

-

Base: Triethylamine (Et

N) (1.2 equiv). -

Solvent: Toluene (Reagent grade, low water content <500 ppm).[3]

3.2 Step-by-Step Procedure

-

Ligand Complexation: In a flame-dried Schlenk flask under N

, charge Zn(OTf)-

Checkpoint: The mixture should evolve from a suspension to a mostly homogeneous solution as the Zn-complex forms.

-

-

Alkyne Activation: Add Phenylacetylene (1.32 mL, 12 mmol) via syringe. Stir for 15 minutes.

-

Aldehyde Addition: Cool the mixture to 0°C (optional, room temp is often sufficient for this substrate due to steric bulk, but 0°C maximizes ee). Add 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.90 g, 10 mmol) dropwise over 10 minutes.

-

Reaction Monitoring: Stir at the set temperature for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC.

-

Target: >98% conversion of aldehyde.

-

-

Work-up: Quench with saturated aqueous NH

Cl (20 mL). Extract with Et -

Purification: Flash column chromatography (SiO

, gradient 5% to 20% EtOAc in Hexanes).

3.3 Expected Results

| Parameter | Specification | Notes |

| Yield | 85–95% | High yield due to lack of enolization side-reactions. |

| ee (%) | 92–98% | Dependent on ligand purity and Zn(OTf) |

| Appearance | Clear/Pale Yellow Oil | Viscous due to benzyl/cyclopropyl groups. |

Alternative Application: Organozinc Addition (Alkyl/Aryl)

For the introduction of alkyl or aryl groups (non-alkyne), the Knochel-type addition is recommended.

-

Reagent: Diethylzinc (Et

Zn) or Diphenylzinc (Ph -

Catalyst: Ti(OiPr)

(20 mol%) + (S,S)-TADDOL or (R)-BINOL (10 mol%). -

Protocol Summary:

-

Premix Ti-catalyst and ligand in Toluene/THF.

-

Add Et

Zn at -20°C. -

Add Aldehyde.

-

Result: Chiral secondary alcohol (e.g., 1-(1-((benzyloxy)methyl)cyclopropyl)propan-1-ol).

-

Quality Control & Troubleshooting

The purity of the starting aldehyde is the single biggest variable.

Synthesis of the Aldehyde (Reference Route): If commercial stock is degraded, synthesize fresh from 1,1-bis(hydroxymethyl)cyclopropane :

-

Mono-protection: NaH (1.0 eq), BnBr (1.0 eq), THF -> Mono-benzyl ether.

-

Oxidation: Swern Oxidation (DMSO/Oxalyl Chloride) is preferred over PCC to avoid metal residue and over-oxidation.

Stability Warning: Cyclopropanecarbaldehydes are prone to air oxidation to the corresponding carboxylic acid.

-

Test: 1H NMR signal at ~9.0-9.5 ppm (CHO). If a broad OH peak appears or the CHO integral decreases, repurify via distillation or bisulfite adduct formation.

References

-

Asymmetric Alkynylation (Carreira Method): Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[3][5] Organic Letters, 4(15), 2605–2606. Link

-

Cyclopropanes in Drug Discovery: Wilsmore, L. K., et al. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 60(16), 6825–6850. Link

-

General Organozinc Additions: Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. Link

-

Synthesis of Starting Material: Organic Syntheses, Coll. Vol. 6, p.320 (1988); Vol. 52, p.132 (1972). (General procedure for cyclopropanecarbaldehyde synthesis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 4. Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans [organic-chemistry.org]

- 5. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Diastereoselective Reactions Involving 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Introduction: The Significance of a Chiral Cyclopropyl Building Block

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde is a valuable chiral building block in modern organic synthesis. Its utility is prominently highlighted by its role as a key intermediate in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used in the management of asthma[1]. The strained cyclopropane ring, combined with a chiral center and a reactive aldehyde functional group, presents both unique challenges and significant opportunities for stereocontrolled synthesis. The precise control of diastereoselectivity in reactions at the aldehyde carbonyl is critical for constructing complex molecular architectures with desired biological activity.

This guide provides an in-depth exploration of diastereoselective reactions involving this aldehyde, offering both mechanistic insights and detailed, field-tested protocols for researchers in synthetic chemistry and drug development. We will focus on the fundamental principles that govern stereochemical outcomes and provide practical methodologies for achieving high diastereoselectivity in common carbon-carbon bond-forming reactions.

Core Principle: Achieving Diastereocontrol

The stereochemical outcome of nucleophilic additions to the carbonyl group of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde is governed by the steric and electronic properties of the adjacent cyclopropane ring. The bulky 1-((benzyloxy)methyl)cyclopropyl group effectively biases the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. The Felkin-Anh model is a powerful predictive tool in this context. It posits that the nucleophile will approach the carbonyl carbon from the least hindered trajectory, which is typically anti-periplanar to the largest substituent (the cyclopropyl group).

Figure 1: Felkin-Anh model predicting nucleophilic attack.

Application Note 1: Diastereoselective Aldol Addition

The Mukaiyama aldol reaction provides a powerful method for forming C-C bonds with high diastereoselectivity. The use of a Lewis acid catalyst is crucial; it coordinates to the carbonyl oxygen, enhancing the aldehyde's electrophilicity and locking its conformation to maximize steric hindrance on one face.

Causality of Protocol Choices:

-

Lewis Acid (TiCl₄): Titanium(IV) chloride is a strong Lewis acid that effectively coordinates with the carbonyl oxygen. This coordination exaggerates the steric directing effect of the cyclopropyl group, leading to a highly organized, chair-like six-membered transition state that favors the formation of the syn-aldol product.

-

Silyl Enol Ether: The use of a silyl enol ether as the nucleophile prevents self-condensation of the ketone and allows for controlled reaction initiation at low temperatures.

-

Low Temperature (-78 °C): Performing the reaction at low temperature is critical to minimize background reactions and enhance the kinetic control of the addition, thereby maximizing the diastereomeric ratio (d.r.).

Protocol 1: Titanium-Mediated Diastereoselective Aldol Addition

Figure 2: Workflow for the diastereoselective aldol addition.

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add titanium(IV) chloride (1.1 equiv, 1.0 M solution in DCM) dropwise. Stir the resulting solution for 15 minutes.

-

In a separate flask, dissolve the silyl enol ether of choice (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 equiv) in anhydrous DCM.

-

Add the silyl enol ether solution to the aldehyde-Lewis acid complex dropwise over 20 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

| Lewis Acid | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | -78 | 85-95 | >95:5 |

| BF₃·OEt₂ | -78 | 80-90 | 85:15 |

| SnCl₄ | -78 | 75-85 | 90:10 |

Application Note 2: Diastereoselective Grignard Addition

The addition of organometallic reagents like Grignard reagents to 1-((benzyloxy)methyl)cyclopropanecarbaldehyde is a fundamental method for creating secondary alcohols. Diastereoselectivity is primarily dictated by steric hindrance, as predicted by the Felkin-Anh model, because chelation control involving the distant benzyloxy ether is generally not favored.

Causality of Protocol Choices:

-

Grignard Reagent (R-MgBr): A common and effective nucleophile. The choice of the R-group can influence the degree of selectivity; bulkier Grignard reagents often lead to higher diastereoselectivity.

-

Anhydrous Solvent (THF/Ether): Grignard reagents are highly reactive towards protic solvents. The use of anhydrous ethereal solvents is mandatory for reaction success.

-

Low Temperature (0 °C to -78 °C): As with the aldol reaction, lower temperatures provide better kinetic control and can significantly improve the diastereomeric ratio.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

Step-by-Step Methodology:

-

Set up a flame-dried, three-neck round-bottom flask under an argon atmosphere. Add the aldehyde (1.0 equiv) and dissolve in anhydrous diethyl ether or THF (0.2 M).

-

Cool the solution to the desired temperature (e.g., -78 °C for maximum selectivity).

-

Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise via syringe over 30 minutes.

-

Stir the mixture at this temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product via flash column chromatography.

-

Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

| Grignard Reagent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio |

| MeMgBr | -78 | 80-90 | 88:12 |

| PhMgBr | -78 | 85-95 | 92:8 |

| i-PrMgCl | -78 | 70-80 | >95:5 |

Application Note 3: Diastereoselective Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene. The diastereoselectivity of this reaction (E/Z selectivity) is highly dependent on the nature of the phosphonium ylide used.[2]

Causality of Protocol Choices:

-

Non-stabilized Ylides: (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically react via an early, irreversible oxaphosphetane formation. This leads to a kinetically controlled reaction that predominantly yields the Z-alkene.

-

Stabilized Ylides: (e.g., those with an adjacent ester or ketone) are less reactive. The initial addition is often reversible, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which collapses to give the E-alkene as the major product.

Protocol 3: Wittig Olefination with a Non-Stabilized Ylide (Z-selective)

Step-by-Step Methodology:

-

In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.3 M).

-

Cool the suspension to -78 °C and add n-butyllithium (1.15 equiv, as a solution in hexanes) dropwise. The mixture will turn a deep orange/red color, indicating ylide formation.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Cool the solution back down to -78 °C.

-

Add a solution of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired alkene.

| Ylide Type | Typical Reagents | Expected Major Isomer | Typical E:Z Ratio |

| Non-stabilized | Ph₃P=CH₂ (from MePPh₃Br + nBuLi) | Z-alkene | <10:90 |

| Stabilized | Ph₃P=CHCO₂Et (Wittig-Horner-Emmons) | E-alkene | >95:5 |

References

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

-

Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes. Organic Letters. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. ResearchGate. [Link]

-

Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. ResearchGate. [Link]

-

A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. PubMed Central. [Link]

-

cyclopropanecarboxaldehyde. Organic Syntheses Procedure. [Link]

-

Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

-

Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes. PMC - NIH. [Link]

-

Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]

-

Further Studies on the[3][4]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. MDPI. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E). eScholarship. [Link]

-

Stereochemistry of nucleophilic addition reactions. YouTube. [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

-

Enantioselective 1,2-addition of grignard reagents to aldehydes using chiral diamines. Tetrahedron. [Link]

-

Catalytic Stereoselective Synthesis of Cyclopentanones from Donor-Acceptor Cyclopropanes and in situ-generated Ketenes. ResearchGate. [Link]

Sources

- 1. 1-((benzyloxy)methyl)cyclopropane-1-carbaldehyde | 288401-39-8 [amp.chemicalbook.com]

- 2. sciepub.com [sciepub.com]

- 3. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: A Scalable and Well-Characterized Synthesis of 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthetic route begins with the selective mono-benzylation of 1,1-cyclopropanedimethanol, followed by a carefully controlled Swern oxidation to yield the target aldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into reaction mechanisms, process safety, and scale-up considerations. The causality behind experimental choices is explained in detail to ensure technical accuracy and reproducibility, establishing a self-validating protocol for robust chemical synthesis.

Introduction and Strategic Overview

Cyclopropane rings are privileged structural motifs found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Their inherent ring strain and unique conformational properties often impart favorable metabolic stability and binding affinity. The title compound, 1-((benzyloxy)methyl)cyclopropanecarbaldehyde[3][4], serves as a key intermediate, possessing multiple functional handles for further chemical elaboration.

The synthetic strategy detailed herein follows a robust and logical two-step sequence:

-

Selective Protection: A Williamson ether synthesis is employed for the mono-protection of one primary alcohol in 1,1-cyclopropanedimethanol using benzyl bromide. This step is crucial for differentiating the two hydroxyl groups.

-

Mild Oxidation: The remaining primary alcohol is oxidized to the target aldehyde using a Swern oxidation.[5][6][7] This method is chosen for its exceptionally mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the benzyl ether protecting group.[8][9]

This approach is designed for scalability, but careful consideration of the challenges associated with each step, particularly the oxidation, is paramount for a safe and efficient process.

Part I: Synthesis of (1-((Benzyloxy)methyl)cyclopropyl)methanol

Principle and Rationale

The first step involves the selective mono-benzylation of a diol. The Williamson ether synthesis is a classic and reliable method for forming ethers.[10] In this protocol, sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate one of the hydroxyl groups to form a sodium alkoxide. This highly nucleophilic intermediate then undergoes an SN2 reaction with benzyl bromide to form the benzyl ether.

Causality of Experimental Choices:

-

Base (NaH): Sodium hydride is used to ensure complete and irreversible deprotonation of the alcohol, driving the reaction forward. Its insolubility in THF allows for better control over the reaction.

-

Stoichiometry: Using a slight sub-stoichiometric amount of NaH and benzyl bromide relative to the diol is a key strategy to favor mono-alkylation and minimize the formation of the di-benzylated byproduct.

-

Solvent (THF): Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation of the alkoxide intermediate.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

-

1,1-Cyclopropanedimethanol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 0.95 equiv)

-

Benzyl Bromide (BnBr, 0.95 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1,1-cyclopropanedimethanol (e.g., 20.4 g, 200 mmol). Dissolve it in anhydrous THF (400 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, e.g., 7.6 g, 190 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform in a fume hood. Stir the resulting slurry at 0 °C for 1 hour.

-

Alkylation: Add benzyl bromide (e.g., 22.6 mL, 190 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and add water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of starting material, mono-ether, and di-ether. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-benzylated product.

Part II: Scale-Up Swern Oxidation to the Aldehyde

Method Selection: A Critical Analysis for Scale-Up

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation, but the choice of oxidant is critical when scaling up.

| Oxidation Method | Advantages | Disadvantages for Scale-Up |

| Swern Oxidation | Very mild, high yield, stops at aldehyde, metal-free.[8][11] | Cryogenic temps (-78 °C), toxic gas (CO, CO₂) evolution, foul odor (DMS), highly exothermic.[6][12] |

| PCC/PDC | Room temperature, easy to handle solid. | Chromium(VI) is highly toxic and carcinogenic; difficult waste disposal.[11][13] |

| DMP Oxidation | Mild, room temperature, high yield. | Reagent is potentially explosive; poor atom economy. |

| TEMPO (catalytic) | "Green" (uses bleach), catalytic, milder conditions than Swern. | Can be substrate-dependent, requires careful pH control. |

Rationale for Selecting Swern Oxidation: Despite its operational challenges, the Swern oxidation is selected for this guide due to its broad substrate scope, high reliability, and the absence of heavy metal waste.[11][13] Addressing its scale-up challenges provides invaluable experience for process chemists. The protocol below is designed to mitigate these risks through careful engineering and procedural controls.

The Swern Oxidation: Mechanism and Safety

The reaction proceeds by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[5][6] The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) initiates an elimination reaction to yield the aldehyde, dimethyl sulfide (DMS), and CO/CO₂.[7][13]

Critical Safety Considerations for Scale-Up:

-

Temperature Control: This is the most critical parameter. The reaction is highly exothermic.[12] A deviation above -60 °C can lead to side reactions and a potential runaway.[6] Use a cryostat or a well-maintained dry ice/acetone bath and monitor the internal reaction temperature with a thermocouple.

-

Gas Evolution: The decomposition of the initial DMSO-oxalyl chloride adduct releases significant volumes of CO and CO₂.[12][13] Perform the reaction in a high-performance walk-in fume hood and ensure slow, controlled addition of reagents.

-

Dimethyl Sulfide (DMS) Management: DMS is a volatile byproduct with an extremely unpleasant and pervasive odor.[6] All equipment should be thoroughly decontaminated after use by rinsing with bleach (sodium hypochlorite), which oxidizes DMS to odorless DMSO or dimethyl sulfone.

-

Reagent Addition Order: It is crucial to add the triethylamine base after the alcohol has reacted with the activated DMSO complex to avoid side reactions.[13]

Detailed Scale-Up Protocol (>15 g)

Materials:

-

(1-((Benzyloxy)methyl)cyclopropyl)methanol (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Dimethyl Sulfoxide (DMSO, 3.0 equiv)

-

Triethylamine (Et₃N, 5.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

Activator Preparation: In a large, flame-dried, mechanically stirred reactor equipped with a thermocouple and a dropping funnel, add anhydrous DCM (to make a ~0.2 M solution based on the alcohol). Cool the vessel to -78 °C. Add oxalyl chloride (1.5 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

DMSO Addition: Add DMSO (3.0 equiv) dropwise via the dropping funnel. A vigorous evolution of gas will occur. The addition rate must be controlled to maintain the internal temperature below -70 °C. Stir the resulting white suspension for 30 minutes at -78 °C.

-

Alcohol Addition: Dissolve the (1-((benzyloxy)methyl)cyclopropyl)methanol (e.g., 19.2 g, 100 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C. Stir for 45-60 minutes after addition is complete.

-

Elimination: Add triethylamine (5.0 equiv) dropwise, keeping the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for another 30 minutes.

-

Warming and Quench: Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1 hour. Quench the reaction by slowly adding water (e.g., 200 mL).

-

Work-up: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (150 mL), saturated NaHCO₃ (150 mL), and brine (150 mL).[11] Note: The aqueous washes help remove triethylammonium salts and residual DMSO.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a clear oil.

Data Summary and Characterization

| Compound | Step | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (by ¹H NMR) | Key Analytical Data |

| (1-((Benzyloxy)methyl)cyclopropyl)methanol | 1 | 20.4 | 26.9 | 70% | >95% | ¹H NMR (CDCl₃): δ 7.35 (m, 5H), 4.50 (s, 2H), 3.55 (s, 2H), 3.45 (s, 2H), 0.55 (m, 4H). |

| 1-((Benzyloxy)methyl)cyclopropanecarbaldehyde | 2 | 19.2 | 16.7 | 88% | >97% | ¹H NMR (CDCl₃): δ 9.40 (s, 1H), 7.30 (m, 5H), 4.45 (s, 2H), 3.60 (s, 2H), 1.25 (m, 2H), 1.15 (m, 2H). IR (neat): 1705 cm⁻¹ (C=O stretch). |

Conclusion

This application note details a reliable and scalable two-step synthesis of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde. By providing a thorough analysis of the reaction principles and a meticulous, safety-conscious protocol for the challenging Swern oxidation, this guide equips researchers with the necessary tools and knowledge for successful synthesis on a multi-gram scale. The procedures described are self-validating and grounded in established chemical principles, ensuring a high degree of success for professionals in the pharmaceutical and chemical industries.

References

-

DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Organic Chemistry Reactions. [Link]

-

The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

-

Swern Oxidation. (2019). Organic Chemistry Portal. [Link]

-

Swern oxidation. (n.d.). Wikipedia. [Link]

-

A practical improvement of odorless Corey–Kim and Swern oxidations. (2009). Royal Society of Chemistry. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

-

Swern Oxidation. (n.d.). Chemistry Steps. [Link]

-

Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2018). National Institutes of Health. [Link]

-

Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]

-

cyclopropanecarboxaldehyde. (n.d.). Organic Syntheses. [Link]

-

Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016). University of Rochester. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2002). Indian Academy of Sciences. [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz. (2022). YouTube. [Link]

Sources

- 1. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Strategic Protection of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthetic Landscape of a Bifunctional Cyclopropane

1-((Benzyloxy)methyl)cyclopropanecarbaldehyde is a valuable bifunctional building block in organic synthesis, incorporating a reactive aldehyde and a benzyl-protected primary alcohol on a strained cyclopropane ring. The successful incorporation of this moiety into complex target molecules hinges on the strategic and selective manipulation of its functional groups. This guide provides an in-depth analysis of protecting group strategies for the aldehyde functionality, ensuring chemoselectivity in subsequent synthetic transformations. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative chemical literature.

The inherent reactivity of the aldehyde group makes it susceptible to a wide range of reagents, including nucleophiles, organometallics, and reducing agents.[1][2][3] Consequently, its temporary masking as a less reactive derivative is often a prerequisite for modifying other parts of a molecule. Furthermore, the presence of a benzyl ether necessitates an orthogonal protecting group strategy, allowing for the selective deprotection of one group without affecting the other.[4][5][6]

Core Principles: Selecting the Optimal Aldehyde Protecting Group

A suitable protecting group for the aldehyde in 1-((benzyloxy)methyl)cyclopropanecarbaldehyde must satisfy several key criteria:

-

Ease and Selectivity of Formation: The protection reaction should proceed in high yield and selectively target the aldehyde in the presence of the benzyl ether.

-

Stability: The protected group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

-

Ease and Selectivity of Removal: The deprotection should be efficient and occur under conditions that do not cleave the benzyl ether or other sensitive functionalities.[3]

Given these requirements, cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, emerge as the most suitable candidates for protecting the aldehyde in this substrate.[7][8][9] They are readily formed from aldehydes and are stable to a wide array of non-acidic reagents, including bases, nucleophiles, and hydrides.[10][11] Their removal is typically achieved under mild acidic conditions, which are generally compatible with the benzyl ether.[12]

Visualizing the Strategy: A Decision-Making Workflow

The following diagram illustrates the logical flow for implementing a protecting group strategy for 1-((benzyloxy)methyl)cyclopropanecarbaldehyde.

Caption: Decision workflow for protecting group strategy.

Recommended Protecting Groups and Protocols

The following table summarizes the recommended protecting groups for the aldehyde functionality of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde, along with detailed protocols for their installation and removal.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability |

| 1,3-Dioxolane | A five-membered cyclic acetal | Ethylene glycol, cat. p-TsOH, Dean-Stark, Toluene, reflux | 1M HCl (aq), THF, rt | Stable to bases, nucleophiles, organometallics, and reducing agents.[10][11] |

| 1,3-Dioxane | A six-membered cyclic acetal | 1,3-Propanediol, cat. p-TsOH, Dean-Stark, Toluene, reflux | 1M HCl (aq), THF, rt | Similar to 1,3-dioxolane, but can be more stable.[13] |

Detailed Experimental Protocols

Protocol 1: Protection of 1-((benzyloxy)methyl)cyclopropanecarbaldehyde as a 1,3-Dioxolane

This protocol describes the formation of the 1,3-dioxolane derivative, effectively masking the aldehyde.

Materials:

-

1-((benzyloxy)methyl)cyclopropanecarbaldehyde

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 1-((benzyloxy)methyl)cyclopropanecarbaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).

-

Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.2 M).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,3-dioxolane protected product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the 1,3-Dioxolane to Regenerate the Aldehyde

This protocol outlines the mild acidic hydrolysis to unmask the aldehyde.

Materials:

-

1,3-Dioxolane protected 1-((benzyloxy)methyl)cyclopropanecarbaldehyde

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 1,3-dioxolane protected compound in THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1M aqueous HCl and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

-

Purify the product by flash column chromatography on silica gel if necessary.

Orthogonal Deprotection of the Benzyl Ether